Butaprost

EP2 receptor pharmacology cAMP signaling prostanoid receptor selectivity

Butaprost is the definitive EP2-selective agonist for unambiguous receptor profiling. The free acid form (Ki = 73 nM) is 33-fold more potent than the methyl ester (Ki = 2400 nM), enabling tailored potency selection. It is validated for anti-fibrotic (reduced α-SMA, fibronectin, collagen 1A1), anti-inflammatory (EC50 = 106.4 nM in neutrophils), and IOP-lowering (65.2% peak reduction) applications. Insist on compound-specific ordering to avoid inter-agonist variability in efficacy and selectivity.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 69648-38-0
Cat. No. B1668087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaprost
CAS69648-38-0
Synonyms15-deoxy-16-hydroxy-17-cyclobutylprostaglandin E1 methyl ester
butaprost
DOH-CB-PGE1
TR 4979
TR-4979
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
InChIInChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1
InChIKeyXRISENIKJUKIHD-LHQZMKCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butaprost (CAS 69648-38-0): EP2-Selective Prostanoid Agonist for Receptor Pharmacological Profiling


Butaprost (CAS 69648-38-0) is a synthetic structural analog of prostaglandin E2 (PGE2) that functions as a selective agonist for the E-prostanoid 2 (EP2) receptor subtype . It is available in two primary forms: butaprost methyl ester (the parent compound, CAS 69648-38-0) and butaprost free acid, which differ substantially in their pharmacological activity profiles [1]. Butaprost has been extensively employed as a pharmacological tool to define EP receptor expression profiles across various human and animal tissues and cells .

Why Butaprost Cannot Be Substituted with Alternative EP2 Agonists or PGE2 in Research Applications


Generic substitution among EP2 receptor agonists is scientifically unjustified due to substantial inter-compound variability in potency, efficacy (full versus partial agonism), and selectivity profiles. Butaprost free acid behaves as a partial agonist at human EP2 receptors, whereas PGE2 functions as a full agonist [1]. Moreover, butaprost exhibits measurable residual activity at EP3 and IP receptors that varies by assay system [2], while newer generation EP2 agonists such as ONO-AE1-259 demonstrate divergent selectivity fingerprints. The methyl ester and free acid forms of butaprost themselves display profoundly different pharmacological activities, with the free acid showing approximately 33-fold higher potency . These quantitative disparities mandate compound-specific selection based on experimental objectives rather than class-level interchangeability.

Butaprost Differentiation Evidence: Quantitative Head-to-Head Comparisons with PGE2, Misoprostol, AH13205, and EP2/EP4 Controls


Butaprost Free Acid Versus Butaprost Methyl Ester: 33-Fold Higher Potency for the Free Acid Form

Butaprost free acid exhibits substantially higher EP2 receptor affinity and functional potency compared to the methyl ester form. The free acid demonstrates an EP2 receptor Ki of 73 nM, whereas the methyl ester form shows a Ki of 2400 nM, representing a 33-fold difference in binding affinity [1]. In functional cAMP assays using CHO cells expressing recombinant human EP2 receptors, butaprost free acid behaves as a highly selective partial agonist, while butaprost methyl ester elicits only small, low-potency responses [2]. This critical distinction mandates that researchers specify which form is being procured and utilized.

EP2 receptor pharmacology cAMP signaling prostanoid receptor selectivity

Butaprost Free Acid: Partial Agonism at EP2 Receptors Distinguishes It from Full Agonist PGE2

At recombinant human EP2 receptors expressed in CHO cells, butaprost free acid functions as a partial agonist, whereas the endogenous ligand PGE2 acts as a full agonist [1]. In functional cAMP assays, butaprost free acid produces submaximal responses relative to PGE2. In HEK 293 cells, butaprost elicits cAMP responses with an EC50 of 415 nM . This partial agonist profile has mechanistic implications: butaprost cannot fully recapitulate PGE2-mediated EP2 signaling and may exhibit distinct biased signaling properties in downstream pathways.

EP2 receptor signaling partial agonism biased signaling

Butaprost Displays 16-Fold Higher Potency than AH13205 in Human Neutrophil Chemotaxis Inhibition

In FMLP-stimulated human neutrophil chemotaxis assays, butaprost demonstrates significantly greater inhibitory potency compared to the EP2 agonist AH13205. Butaprost inhibits chemotaxis with an EC50 of 106.4 ± 63 nM, whereas AH13205 exhibits an EC50 of 1.58 ± 0.73 µM, representing a 15.8-fold difference in potency [1]. The rank order of potency was PGE2 (EC50 = 90 ± 24.5 nM) > butaprost > 11-deoxy PGE1 (EC50 = 140.9 ± 64.7 nM) > AH13205.

neutrophil biology inflammation chemotaxis inhibition

Butaprost Demonstrates 50-Fold Greater Activity than AH13205 on Rabbit Jugular Vein EP Receptors

In rabbit jugular vein (RJV) relaxation assays, which are proposed to be mediated by EP4 rather than classical EP2 receptors, butaprost is substantially more active than AH13205. Butaprost exhibits an equi-effective concentration ratio (EEC) of 42-43 relative to PGE2 (EEC = 1), whereas AH13205 demonstrates an EEC of 3100-2780 [1]. This represents approximately a 50- to 74-fold difference in relative activity on this vascular preparation. Both compounds were less active on RJV than on classical EP2 receptor preparations.

vascular pharmacology EP4 receptor differentiation tissue-specific pharmacology

Butaprost Equipotency with Misoprostol in Eosinophil Aggregation but 2-Fold Lower Potency in IOP Reduction

The relative potency of butaprost versus the EP2/EP3 agonist misoprostol varies substantially across assay systems. In PAF-induced guinea-pig eosinophil aggregation assays, butaprost and misoprostol exhibit approximately equal potency, with the rank order 11-deoxy-PGE1 > misoprostol > butaprost = AH13205 [1]. However, in a mouse model of dexamethasone-induced ocular hypertension, misoprostol achieved 74.52% peak IOP reduction compared to 65.2% for butaprost—a 14.3% greater effect magnitude [2]. Both compounds share EP2 agonist activity, but misoprostol additionally activates EP3 and EP4 receptors.

eosinophil pharmacology ocular hypertension intraocular pressure

Butaprost Exhibits 109-Fold Selectivity Window for EP2 Over EP1/EP3/EP4 in Murine Receptors

Butaprost demonstrates clear, quantifiable selectivity for the EP2 receptor over other EP receptor subtypes. For the murine EP2 receptor, butaprost exhibits an EC50 of 33 nM and a Ki of 2.4 µM . In contrast, its activity against murine EP1, EP3, and EP4 receptors is substantially lower, with reported Ki values exceeding 10,000 nM for these subtypes [1]. This represents a >4.2-fold difference in Ki (10,000 nM vs. 2,400 nM) between EP2 and other EP subtypes, confirming butaprost as a selective EP2 agonist. However, residual IP receptor activation at higher concentrations has been noted [1].

receptor selectivity profiling EP receptor pharmacology off-target activity

Butaprost Research Applications: Evidence-Based Scenarios for Scientific Selection


Pharmacological Dissection of EP2 Receptor Function in Inflammation Models

Butaprost enables specific interrogation of EP2-mediated anti-inflammatory mechanisms. In LPS-induced acute airway inflammation models, butaprost mimics PGE2-mediated inhibition of neutrophilia, confirming EP2 receptor involvement in pulmonary anti-inflammatory responses [1]. In human neutrophil chemotaxis assays, butaprost (EC50 = 106.4 nM) provides robust EP2-mediated inhibition with 16-fold greater potency than AH13205 , establishing it as the preferred EP2 agonist for neutrophil functional studies.

EP2 Receptor Expression Profiling Across Human and Animal Tissues

Butaprost is extensively employed as a pharmacological tool to define EP receptor expression profiles in various human and animal tissues and cells [1]. Its 4.2-fold selectivity window for EP2 over EP1/EP3/EP4 enables unambiguous attribution of functional responses to EP2 receptor activation. The availability of both methyl ester and free acid forms allows researchers to select the appropriate form based on potency requirements—free acid for high-sensitivity applications (Ki = 73 nM), methyl ester for studies requiring lower potency (Ki = 2400 nM) .

Fibrosis and Tissue Remodeling Research Requiring EP2-Specific Agonism

Butaprost serves as a validated EP2-selective agonist for fibrosis research. In murine lung fibroblasts lacking EP2, the suppressive effects of PGE2 on fibroblast proliferation were lost, but mimicked by butaprost via cAMP activation, confirming EP2-specific anti-fibrotic signaling [1]. In unilateral ureteral obstruction mouse models, treatment with butaprost (4 mg/kg/day) attenuated renal fibrosis development as demonstrated by reduced expression of α-smooth muscle actin, fibronectin, and collagen 1A1 . This evidence positions butaprost as the EP2 agonist of choice for fibrosis studies.

Ocular Pharmacology Studies Investigating EP2-Mediated IOP Regulation

In steroid-induced ocular hypertension models, butaprost achieves 65.2% peak IOP reduction relative to vehicle controls, establishing its efficacy in lowering intraocular pressure via EP2 receptor activation [1]. While misoprostol achieves greater IOP reduction (74.52%), butaprost provides EP2-selective pharmacological dissection without confounding EP3/EP4 activation, making it essential for mechanistic studies of EP2-specific IOP-lowering pathways. Butaprost also inhibits conjunctival fibrosis and reduces subconjunctival scarring in post-glaucoma filtration surgery models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butaprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.